molecular formula C16H30MgO4 B032939 Magnesium valproate CAS No. 62959-43-7

Magnesium valproate

Cat. No. B032939
CAS RN: 62959-43-7
M. Wt: 310.71 g/mol
InChI Key: LKLLHOIUJVEAGU-UHFFFAOYSA-L
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Description

Magnesium valproate is a derivative of valproic acid, a well-known anticonvulsant medication. Its synthesis involves the reaction of valproic acid with magnesium oxide, leading to the formation of magnesium valproate through processes such as filtration, concentration, recrystallization, and desiccation (Bhatia, Srivastava, Rajender, & Kumar, 2018).

Synthesis Analysis

The synthesis of magnesium valproate is initiated by the interaction of valproic acid with magnesium oxide, producing the magnesium salt of valproic acid. This process involves isolating the product through various purification steps, ensuring the formation of a pure compound suitable for clinical and research applications (Bhatia, Srivastava, Rajender, & Kumar, 2018).

Scientific Research Applications

Anticonvulsant and Antimanic Properties

Magnesium valproate has been studied for its anticonvulsant and antimanic properties. Barbosa et al. (2011) found that magnesium sulfate and sodium valproate have significant effects in an animal model of mania, indicating their potential use in treating conditions like bipolar disorder (Barbosa et al., 2011).

Epigenetic Therapy in Cancer Treatment

Arce et al. (2006) demonstrated the use of magnesium valproate in epigenetic therapy, specifically when combined with hydralazine, to enhance the efficacy of chemotherapy in breast cancer treatment (Arce et al., 2006).

Migraine Prophylaxis

A study by Khani et al. (2021) highlighted magnesium valproate's efficacy in migraine prevention, showing that it enhances antimigraine properties when used in combination therapy (Khani et al., 2021).

Cardioprotective Effects in Diabetes Mellitus

Patel et al. (2014) explored the cardioprotective effects of magnesium valproate in type 2 diabetes, indicating its potential use in mitigating cardiovascular complications associated with diabetes (Patel et al., 2014).

Bioavailability Studies

Marcelín-Jiménez et al. (2009) conducted a study comparing the bioavailability of different formulations of magnesium valproate, contributing to a better understanding of its pharmacokinetics (Marcelín-Jiménez et al., 2009).

Influence on Estrogen Receptors

Rabadiya et al. (2018) investigated magnesium valproate's impact on estrogen receptors in diabetic rats, suggesting a role in diabetic cardiomyopathy prevention (Rabadiya et al., 2018).

Monotherapy in Epilepsy

Canger and Guidolin (2000) studied the efficacy and tolerability of magnesium valproate as monotherapy in patients with epilepsy, demonstrating its potential as a standalone treatment (Canger & Guidolin, 2000).

Safety And Hazards

Magnesium Valproate can cause side effects such as nausea, vomiting, diarrhea, abdominal pain, increased appetite, weight gain, sleepiness, shakiness in the legs, arms, hands, or feet, itching and rash, hair loss, aggression or anger, and weakness . It is not recommended for use in patients with a known allergy to magnesium valproate, valproic acid, or any other inactive ingredients present along with this medicine . It is also not recommended for use in patients suffering from liver diseases or urea cycle disorders due to the increased risk of serious adverse effects .

Future Directions

Magnesium Valproate has shown promise in the treatment of dementia patients, with a systematic review and meta-analysis suggesting that it may play an active role in the treatment of dementia patients . Another study revealed that magnesium could enhance the antimigraine properties of sodium valproate in combination therapy and reduce the required valproate dose for migraine prophylaxis .

properties

IUPAC Name

magnesium;2-propylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H16O2.Mg/c2*1-3-5-7(6-4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLLHOIUJVEAGU-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)[O-].CCCC(CCC)C(=O)[O-].[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30MgO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0041062
Record name Magnesium valproate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0041062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Magnesium valproate

CAS RN

62959-43-7
Record name Magnesium Valproate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Magnesium valproate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Magnesium 2-propylvalerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.955
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VALPROATE MAGNESIUM
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Synthesis routes and methods I

Procedure details

11.4 g (0.1 mol) of magnesium ethoxide solid was added to a magnetically stirred, clear, colorless solution of valproic acid (28.8 g; 0.2 mol; Sigma Aldrich Chemical Co.) in 25 mL of absolute ethanol. Residual solid was rinsed into the reaction with 5 mL of absolute ethanol to provide a total volume of 30 mL of absolute ethanol. Within 10 minutes, the slurry became very warm to the touch, and the color of the solution phase changed to pale yellow. Complete dissolution of the magnesium ethoxide solid in ethanol was never achieved, but within minutes the solid phase converted from a slurry of a yellow granular solid to a suspension of white solid that was so thick that stirring stopped. 100 mL of acetone was added, and the thick slurry was stirred for 10 minutes. The precipitate was isolated by filtration, washed with fresh acetone, and dried to constant weight. The product, magnesium valproate, was obtained in 66% yield. Elemental analysis (Table 1) indicated that the product was an inhomogeneous mixture of magnesium valproate and other magnesium salts. The theoretical valproate content (%) of magnesium valproate is 92.2%; the valproate content found by HPLC analysis was 78.4%.
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11.4 g
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28.8 g
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100 mL
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25 mL
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Synthesis routes and methods II

Procedure details

Surprisingly, the inventors have discovered that a heretofore unknown valproate salt, magnesium valproate hydrate, a white solid having the molecular formula C16H30O4Mg.x H2O, is recovered in high yields from an alcoholic solution of magnesium valproate by adding a polar, non-oxygen-containing organic solvent having a boiling point of about 130° C. or lower in a volume sufficient to reduce the solubility of the magnesium valproate in the resulting reaction mixture to less than about 0.01 g/mL. The polar, non-oxygen-containing organic solvent is acetonitrile, propionitrile, butyronitrile, or isobutyronitrile. Acetonitrile is most preferred.
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magnesium valproate hydrate
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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